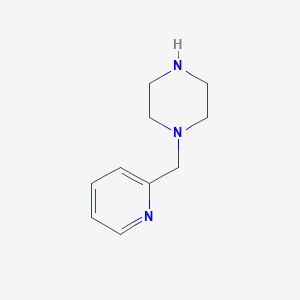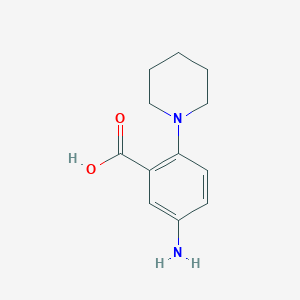![molecular formula C13H9NO2S B1270583 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-05-3](/img/structure/B1270583.png)
8-Methylthieno[2,3-b]quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Research
8-Methylthieno[2,3-b]quinoline-2-carboxylic acid: has shown promise in anticancer research, particularly in the study of colorectal cancer. It has been evaluated for its cytotoxic effects on colorectal cells, where it inhibits cell proliferation, induces apoptosis, and affects the cell cycle . This compound could serve as a lead for developing new anticancer agents targeting the PI3K/AKT/mTOR signaling pathway.
Pharmaceutical Development
The compound’s structure is related to quinoline derivatives, which are known for their broad pharmacological activities. Quinoline and its analogs have been synthesized for various biological and pharmaceutical applications, including antimalarial, antibacterial, and antifungal activities . As such, 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid could be a valuable scaffold for drug discovery.
Proteomics Research
In proteomics, this compound is utilized for its biochemical properties. It is available for purchase as a reagent for proteomics research, indicating its utility in studying protein expression and function within biological systems .
Material Science
The compound’s potential in material science stems from its chelating properties. Compounds with similar structures have been used to synthesize novel complexes and ligands for catalytic processes . This suggests that 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid could be explored for creating new materials or enhancing existing ones.
Environmental Science
As a strong chelator, this compound could have applications in environmental science. Chelators like 8-hydroxyquinoline-2-carboxylic acid have been studied for their ability to bind metal ions, which could be useful in soil remediation or as siderophores in microbial interactions .
Analytical Chemistry
In analytical chemistry, 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid could be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in method development .
Biochemistry Research
The biochemical properties of this compound make it a candidate for studying enzyme inhibition and metabolic pathways. Similar compounds have been used to investigate the inhibition of oxidation in mitochondria, which is crucial for understanding metabolic diseases .
Agricultural Science
Compounds with quinoline structures have been used in the development of herbicides. The chelating properties of these compounds can affect metal-dependent enzymes in plants, making them potential candidates for weed control .
Direcciones Futuras
Propiedades
IUPAC Name |
8-methylthieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-7-3-2-4-8-5-9-6-10(13(15)16)17-12(9)14-11(7)8/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKUIFOTAALGHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylthieno[2,3-b]quinoline-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)


![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)







